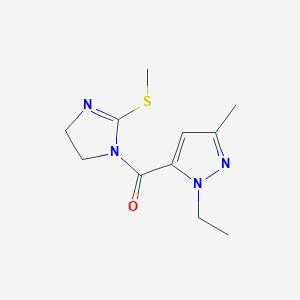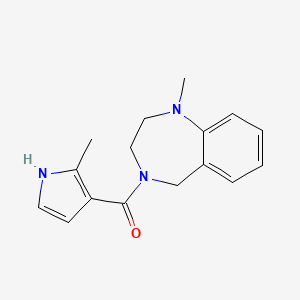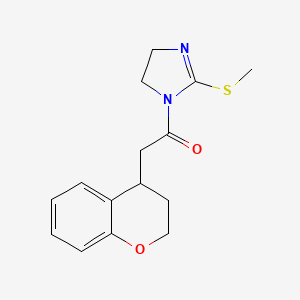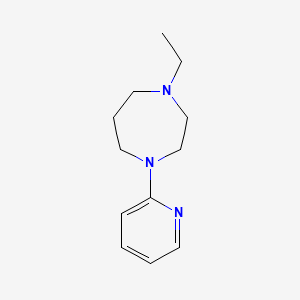![molecular formula C15H20ClN3O B7584409 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone](/img/structure/B7584409.png)
3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone.
作用机制
The mechanism of action of 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone is not well understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been reported to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
实验室实验的优点和局限性
The advantages of using 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone in lab experiments include its high yield and purity, as well as its diverse biological activities. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone. One direction is to investigate the mechanism of action of this compound in more detail, including its interactions with specific enzymes and pathways. Another direction is to explore the potential therapeutic applications of this compound in various diseases, including cancer and inflammatory diseases. Additionally, future research can focus on developing more efficient and effective synthesis methods for this compound, as well as improving its solubility and pharmacokinetics for better clinical use.
Conclusion:
In conclusion, 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone is a promising compound with diverse biological activities and potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicinal chemistry.
合成方法
The synthesis of 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone has been reported in the literature. The most commonly used method for the synthesis of this compound involves the reaction of 5-chloropyrimidine-4-carboxylic acid with 3-aminomethyl-azetidine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone as a white solid with a high yield and purity.
科学研究应用
3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been shown to inhibit the growth of cancer cells, including breast cancer and lung cancer cells, by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been reported to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
3-azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c16-12-10-17-11-18-13(12)14(20)19-8-6-15(7-9-19)4-2-1-3-5-15/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFGRPWSEJLQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)C(=O)C3=NC=NC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7584364.png)
![1-Methyl-3-[(2-propan-2-yloxolan-3-yl)methyl]urea](/img/structure/B7584372.png)

![1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7584382.png)


![N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7584416.png)

![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)

![Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7584439.png)